2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
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Description
The compound “2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide” is a type of benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of “this compound” is C17H24N2O3 . The average mass is 304.384 Da and the monoisotopic mass is 304.178680 Da .Chemical Reactions Analysis
The formation of amide compounds, such as “this compound”, is a priority area of research in the pharmaceutical industry . These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .Future Directions
The future directions for the research and development of “2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide” and similar compounds could involve exploring more efficient and environmentally friendly synthesis methods, investigating their potential therapeutic effects, and studying their safety profiles .
Properties
IUPAC Name |
2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c28-23(19-9-7-18(8-10-19)17-27-11-14-30-15-12-27)26-22-6-2-1-5-21(22)24(29)25-16-20-4-3-13-31-20/h1-2,5-10,20H,3-4,11-17H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCCTVHGXBWVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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